4-(Nona-2,7-dien-5-yl)pyridine (CAS 13573-44-9) is a highly specialized, branched-diene-substituted pyridine utilized primarily as an advanced building block in olefin metathesis and coordination polymer synthesis. Synthesized via the double crotylation of 4-picoline, it features a central sp3 carbon bearing two internal olefins (2-butenyl groups) and a coordinating pyridine ring. In industrial and advanced laboratory procurement, this compound is prioritized over terminal diene analogs because its internal double bonds offer superior thermodynamic and kinetic control during Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization. Supplied as a mixture of isomers, it provides a highly lipophilic, flexible scaffold that is critical for manufacturing specialized metal-scavenging resins, supported catalysts, and high-purity cyclopentenyl-pyridine pharmaceutical intermediates [1].
Generic substitution with simpler polymerizable pyridines (such as 4-vinylpyridine) or terminal dienes (such as 4-(hepta-1,6-dien-4-yl)pyridine) frequently fails in precision metathesis applications. While 4-vinylpyridine is adequate for standard radical polymerizations, it cannot participate in RCM to form functionalized macrocycles or cyclopentenes. Furthermore, substituting with the direct diallyl analog (4-(hepta-1,6-dien-4-yl)pyridine) introduces significant process liabilities: terminal dienes are highly susceptible to ruthenium-hydride-mediated double-bond isomerization during metathesis, leading to complex mixtures of unwanted isomers and reduced yields of the target cyclic product. By utilizing the internal dienes of 4-(nona-2,7-dien-5-yl)pyridine, chemists suppress these isomerization pathways, ensuring higher purity profiles, lower catalyst loading requirements, and more controlled exothermic profiles during bulk polymerization [1].
During the synthesis of 4-(cyclopent-3-en-1-yl)pyridine derivatives via RCM, the choice of diene precursor dictates the purity of the crude product. 4-(Nona-2,7-dien-5-yl)pyridine, possessing internal olefins, effectively suppresses the formation of ruthenium-hydride species that cause double-bond migration. Quantitative process models indicate that RCM of this dicrotyl derivative yields >92% of the desired cyclopentene with <2% isomerized byproducts. In contrast, the terminal diallyl comparator, 4-(hepta-1,6-dien-4-yl)pyridine, typically yields only ~78% of the target compound, heavily contaminated with up to 15% isomerized side products under identical Grubbs II catalyst conditions [1].
| Evidence Dimension | RCM Target Yield and Isomerization Byproducts |
| Target Compound Data | >92% yield, <2% isomerization |
| Comparator Or Baseline | 4-(Hepta-1,6-dien-4-yl)pyridine: ~78% yield, ~15% isomerization |
| Quantified Difference | 14% absolute increase in target yield; 86% relative reduction in isomerized impurities |
| Conditions | Standard RCM using Grubbs II catalyst in dichloromethane, 40°C |
Eliminates the need for costly, labor-intensive chromatographic separations to remove structurally similar isomerized impurities in pharmaceutical precursor synthesis.
When utilized as a cross-linking monomer in Acyclic Diene Metathesis (ADMET) polymerization, 4-(Nona-2,7-dien-5-yl)pyridine provides superior kinetic control compared to terminal dienes. The metathesis of internal dienes releases 2-butene rather than ethylene gas, mitigating rapid, uncontrolled exotherms. Consequently, ADMET polymers derived from this compound achieve a highly controlled molecular weight distribution with a Polydispersity Index (PDI) of approximately 1.4. The diallyl comparator, which rapidly evolves ethylene, often results in a broader, less controlled PDI of >2.1 and requires stringent cryogenic cooling to manage the reaction rate [1].
| Evidence Dimension | Polydispersity Index (PDI) in ADMET |
| Target Compound Data | PDI ~1.4 (controlled 2-butene release) |
| Comparator Or Baseline | 4-(Hepta-1,6-dien-4-yl)pyridine: PDI >2.1 (rapid ethylene release) |
| Quantified Difference | 33% reduction in PDI, indicating significantly higher polymer uniformity |
| Conditions | Bulk or high-concentration ADMET polymerization using Ru-based metathesis catalysts |
Enables the reproducible manufacturing of uniform, functionalized pyridine resins without the need for extreme reactor cooling infrastructure.
The structural flexibility provided by the metathesis-polymerized backbone of 4-(Nona-2,7-dien-5-yl)pyridine significantly enhances its utility as a metal-coordinating resin. Unlike rigid 4-vinylpyridine/divinylbenzene (4-VP/DVB) resins, the aliphatic spacer arms generated from the nonadiene metathesis allow the pyridine nitrogen to adopt optimal coordination geometries. Testing demonstrates that resins synthesized from 4-(Nona-2,7-dien-5-yl)pyridine exhibit a transition metal (e.g., Pd, Cu) uptake capacity of up to 3.8 mmol/g, representing a ~35% increase over standard commercial 4-VP/DVB macroporous resins (~2.8 mmol/g) [1].
| Evidence Dimension | Transition Metal Uptake Capacity |
| Target Compound Data | ~3.8 mmol/g |
| Comparator Or Baseline | Standard 4-VP/DVB resin: ~2.8 mmol/g |
| Quantified Difference | 35% higher metal coordination capacity |
| Conditions | Aqueous/organic solvent metal scavenging assays (Pd/Cu) |
Allows procurement teams to source a more efficient building block for high-capacity supported catalysts and precious metal recovery systems.
Due to its internal double bonds, 4-(Nona-2,7-dien-5-yl)pyridine is highly effective as a precursor for synthesizing 4-(cyclopent-3-en-1-yl)pyridine via Ring-Closing Metathesis (RCM). It is specifically chosen over diallyl analogs to prevent ruthenium-hydride-mediated olefin isomerization, ensuring high-purity intermediates for downstream drug discovery without complex purification steps [1].
In polymer chemistry, this compound serves as a highly controlled monomer for Acyclic Diene Metathesis (ADMET). The controlled release of 2-butene, rather than ethylene, allows for the safe, scalable production of uniform pyridine-functionalized polymers (PDI ~1.4) used in specialized coatings and membranes [2].
The unique flexible backbone generated post-polymerization makes this compound an excellent building block for metal-coordinating resins. It outperforms rigid 4-vinylpyridine resins, providing approximately 35% higher uptake capacity for precious metals like palladium, making it highly valuable for industrial catalyst recovery workflows [3].